

Menazon: Mechanism of Action and Properties

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Compound Focus: Menazon

CAS No.: 78-57-9

Cat. No.: S561684

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Menazon acts as a **systemic acetylcholinesterase (AChE) inhibitor** [1] [2]. By inhibiting AChE, **Menazon** prevents the breakdown of the neurotransmitter acetylcholine in the synapses of the nervous system, leading to its accumulation, continuous nerve impulse transmission, paralysis, and eventual death of the insect [1] [2].

The table below summarizes key technical data for **Menazon**:

Property	Description / Value
IUPAC Name	S-4,6-diamino-1,3,5-triazin-2-ylmethyl O,O-dimethyl phosphorodithioate [1]
CAS Registry Number	78-57-9 [1] [2]
Molecular Formula	C ₆ H ₁₂ N ₅ O ₂ PS ₂ [1] [2]
Mode of Action	Acetylcholinesterase (AChE) inhibitor [1] [2]
IRAC MoA Classification	1B (Organophosphates) [1]
Chemical Class	Organophosphate insecticide; Organothiophosphate insecticide [1]
Water Solubility	240 mg/L at 20°C [1]

Property	Description / Value
Octanol-Water Partition Coefficient (Log P)	1.2 [1]
Mammalian Acute Oral LD ₅₀	890 mg/kg (moderate toxicity) [1]

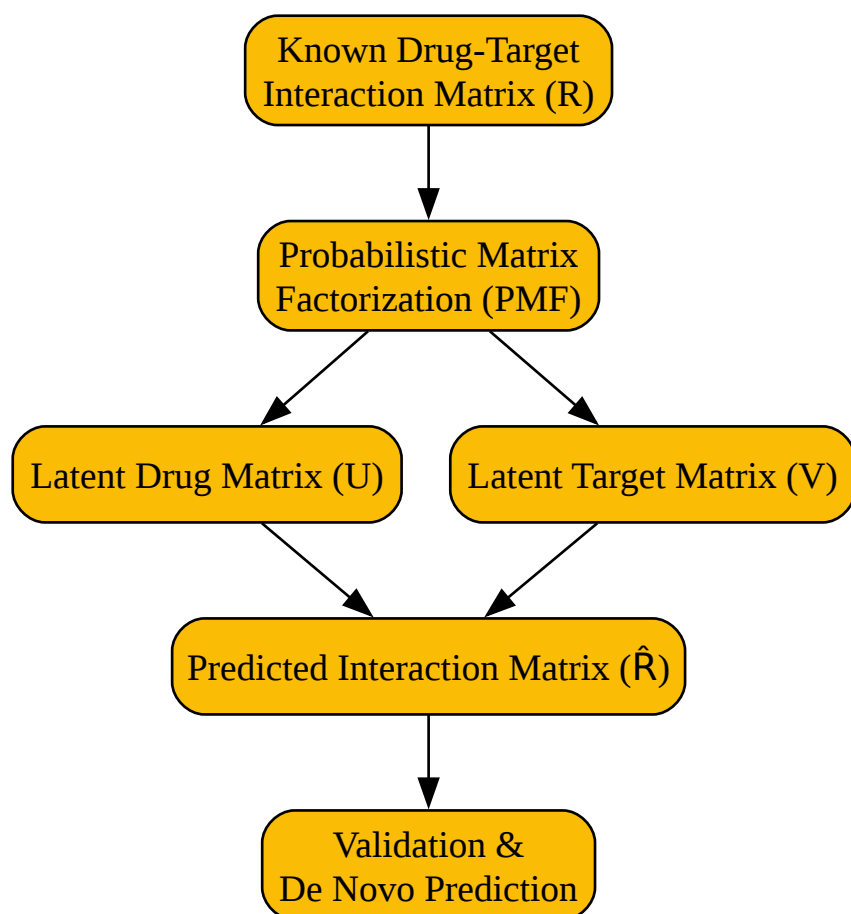
Modern Computational Methods for Drug-Target Interaction

While **Menazon** is not a current drug, modern computational biology provides powerful frameworks for predicting drug-target interactions. These methods are highly relevant for researchers investigating mechanisms of action.

Probabilistic Matrix Factorization (PMF)

PMF is a collaborative filtering algorithm that predicts unknown drug-target interactions by decomposing a known interaction matrix into lower-dimensional latent variable matrices [3].

- **Experimental Workflow:** The process involves defining the drug-target interaction network as a bipartite graph, organizing known interactions into a matrix, and using gradient descent to learn latent variables that best approximate known interactions while avoiding overfitting [3].
- **Key Application:** This method is particularly useful for **drug repurposing** and has been shown to group drugs based on therapeutic effects rather than structural similarity [3].



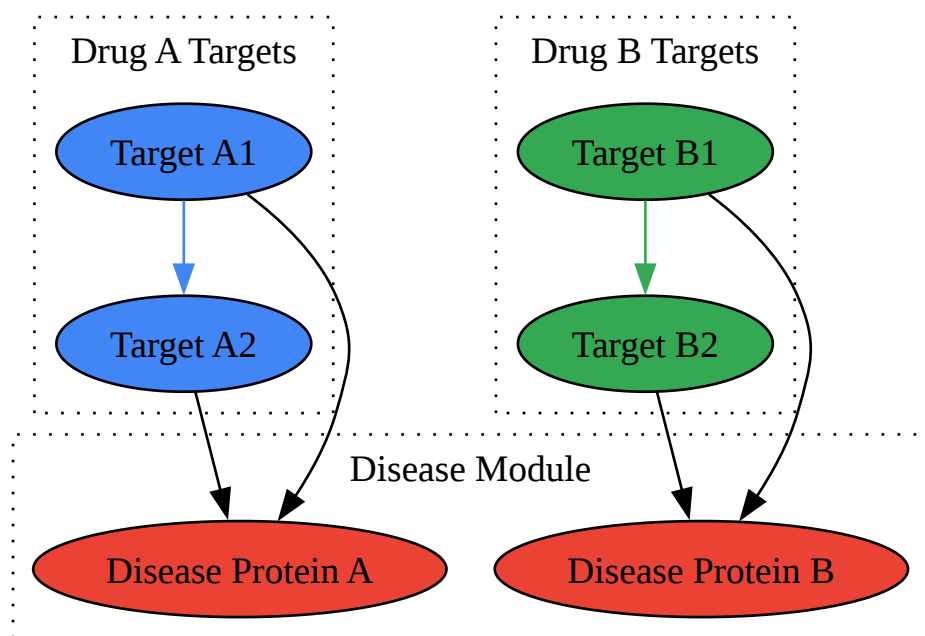
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Workflow of the PMF method for predicting drug-target interactions.

Network-Based Drug Combination Prediction

Another advanced approach analyzes the network proximity between drug targets and disease modules within the human protein-protein interactome [4]. The **separation score (sAB)** quantifies the relationship between two drugs' targets [4].

- **Key Finding:** For a drug combination to be therapeutically effective, the targets of both drugs should hit the disease module but target **separate network neighborhoods** (a "Complementary Exposure" configuration) [4].
- **Methodology:** This approach integrates large-scale data from protein-protein interactions, drug-target profiles, and disease-associated proteins to make mechanistic, network-driven predictions [4].



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The "Complementary Exposure" model for effective drug combinations, where two drugs target separate neighborhoods within the same disease module [4].

Research Implications and Future Directions

Menazon serves as a classic example of acetylcholinesterase inhibition, but its status as an obsolete pesticide means it is not a model for modern human drug development [1] [2]. The computational methodologies highlighted represent the current frontier for rational drug and combination therapy discovery.

For researchers, focusing on these modern computational techniques provides a more fruitful path for understanding polypharmacology and de novo drug-target interactions than further investigation into **Menazon** itself.

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References

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